(2E)-N-(2-benzoyl-4-methylphenyl)-3-phenylprop-2-enamide (2E)-N-(2-benzoyl-4-methylphenyl)-3-phenylprop-2-enamide
Brand Name: Vulcanchem
CAS No.: 1322218-49-4
VCID: VC11899373
InChI: InChI=1S/C23H19NO2/c1-17-12-14-21(20(16-17)23(26)19-10-6-3-7-11-19)24-22(25)15-13-18-8-4-2-5-9-18/h2-16H,1H3,(H,24,25)/b15-13+
SMILES: CC1=CC(=C(C=C1)NC(=O)C=CC2=CC=CC=C2)C(=O)C3=CC=CC=C3
Molecular Formula: C23H19NO2
Molecular Weight: 341.4 g/mol

(2E)-N-(2-benzoyl-4-methylphenyl)-3-phenylprop-2-enamide

CAS No.: 1322218-49-4

Cat. No.: VC11899373

Molecular Formula: C23H19NO2

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

(2E)-N-(2-benzoyl-4-methylphenyl)-3-phenylprop-2-enamide - 1322218-49-4

Specification

CAS No. 1322218-49-4
Molecular Formula C23H19NO2
Molecular Weight 341.4 g/mol
IUPAC Name (E)-N-(2-benzoyl-4-methylphenyl)-3-phenylprop-2-enamide
Standard InChI InChI=1S/C23H19NO2/c1-17-12-14-21(20(16-17)23(26)19-10-6-3-7-11-19)24-22(25)15-13-18-8-4-2-5-9-18/h2-16H,1H3,(H,24,25)/b15-13+
Standard InChI Key AJUDGEAMZZACBQ-FYWRMAATSA-N
Isomeric SMILES CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2)C(=O)C3=CC=CC=C3
SMILES CC1=CC(=C(C=C1)NC(=O)C=CC2=CC=CC=C2)C(=O)C3=CC=CC=C3
Canonical SMILES CC1=CC(=C(C=C1)NC(=O)C=CC2=CC=CC=C2)C(=O)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, (2E)-N-(2-benzoyl-4-methylphenyl)-3-phenylprop-2-enamide, reflects its stereospecific E-configuration and functional groups (Table 1).

Table 1: Molecular Identity of (2E)-N-(2-Benzoyl-4-methylphenyl)-3-phenylprop-2-enamide

PropertyValue
CAS No.1322218-49-4
Molecular FormulaC₂₃H₁₉NO₂
Molecular Weight341.4 g/mol
SMILESCC1=CC(=C(C=C1)NC(=O)C=CC2=CC=CC=C2)C(=O)C3=CC=CC=C3
InChI KeyAJUDGEAMZZACBQ-FYWRMAATSA-N
PubChem CID21204041

The trans configuration of the α,β-unsaturated amide group is critical for its electronic conjugation, influencing reactivity and biological interactions .

Synthesis and Reaction Pathways

Synthetic Methodology

The compound is synthesized via a two-step protocol:

  • Acylation: 2-Amino-4-methylbenzophenone reacts with cinnamoyl chloride in the presence of triethylamine (base catalyst) and dichloromethane (solvent).

  • Purification: Column chromatography yields the pure E-isomer, confirmed by NMR and LC/MS .

Table 2: Optimal Synthesis Conditions

ParameterCondition
SolventDichloromethane
CatalystTriethylamine
Temperature0–25°C (room temperature)
Yield~70–85% (reported for analogs)

Physicochemical Properties

Spectroscopic Data

  • ¹H NMR (CDCl₃): Peaks at δ 7.64 (d, J = 15.6 Hz, 1H, CH=CH), 7.47–7.52 (m, 2H, Ar-H), and 2.37 (s, 3H, CH₃) .

  • IR: Strong absorption at 1653 cm⁻¹ (C=O stretch) and 1607 cm⁻¹ (C=C).

  • UV-Vis: λₘₐₓ ≈ 270 nm (π→π* transition of conjugated system) .

Solubility and Stability

  • Solubility: Poor in water (<0.1 mg/mL); soluble in polar aprotic solvents (DMSO, DMF).

  • Stability: Stable under inert conditions but susceptible to photodegradation due to the enamide group .

CompoundActivity (IC₅₀/ED₅₀)Target
KM-568 13.21 mg/kg (i.p.)Frings audiogenic seizures
Analog 24 0.58 µMP. falciparum 3D7
This compoundUnder investigationN/A

Material Science Applications

The conjugated system may serve as:

  • Luminescent probes: Due to extended π-electron delocalization .

  • Polymer additives: Enhancing thermal stability in polyesters.

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with neurological (e.g., GABA receptors) or antimicrobial targets.

  • Structure-Activity Optimization: Modify substituents to enhance bioavailability .

  • Material Characterization: Investigate photophysical properties for optoelectronic applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator